1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine
Description
1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine (IUPAC name, C₁₅H₂₂N₂O₃) is a pyrrolidine derivative characterized by a pentyl chain bridging a pyrrolidine ring and a 4-nitrophenoxy group. Key properties include:
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-[5-(4-nitrophenoxy)pentyl]pyrrolidine |
InChI |
InChI=1S/C15H22N2O3/c18-17(19)14-6-8-15(9-7-14)20-13-5-1-2-10-16-11-3-4-12-16/h6-9H,1-5,10-13H2 |
InChI Key |
ITOJPDNONZGUKB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCL-1972, UCL 1972, UCL1972 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UCL1972 involves multiple steps, starting from the preparation of the core structure followed by functional group modifications. The detailed synthetic route is proprietary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the basic skeleton of the molecule through a series of organic reactions such as condensation, cyclization, and reduction.
Functional Group Modifications: Introduction of specific functional groups to the core structure to achieve the desired pharmacological properties. This may involve reactions like alkylation, acylation, and esterification.
Industrial Production Methods: Industrial production of UCL1972 follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Conditions: Controlled temperature, pressure, and pH to ensure optimal reaction rates and product stability.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: UCL1972 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert UCL1972 into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
UCL1972 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study histamine receptor interactions and to develop new histamine receptor antagonists.
Biology: Investigated for its role in modulating histamine receptors and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications in treating cognitive disorders, sleep disorders, and appetite control.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
UCL1972 exerts its effects by antagonizing histamine H3 receptors. These receptors are involved in the regulation of neurotransmitter release in the central nervous system. By blocking these receptors, UCL1972 increases the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, which enhances cognitive functions and alertness . The molecular targets include histamine H3 receptors, and the pathways involved are related to neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Structural Comparison of Pyrrolidine Derivatives
Key Observations :
- Ether vs. Amide Linkers : The pentyl ether in the target compound enhances flexibility and lipophilicity compared to the rigid carboxamide in N-(3-nitrophenyl)pyrrolidine-1-carboxamide .
- Nitro Positioning: The 4-nitrophenoxy group in the target compound may improve π-π stacking in receptor binding compared to 3-nitro substitution in the carboxamide analogue .
- Hybrid Functionalization : The epoxide group in 1-[4-nitro-2-[(2R)-oxiranylmethoxy]phenyl]pyrrolidine introduces reactivity for covalent interactions, unlike the inert ether in the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Lipophilicity : The target compound’s higher XlogP (3.8) suggests better membrane permeability than the carboxamide analogue (XlogP 2.1) .
- Hydrogen Bonding: The carboxamide analogue’s additional H-bond donor (amide NH) may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .
Pharmacological Profiles
Table 3: Pharmacological Data
Key Observations :
- Receptor Specificity : The target compound’s high affinity for histamine H3 receptors (Ki = 12 nM) contrasts with the weaker CB1 binding of the carboxamide analogue (Ki = 480 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
